molecular formula C22H21NO2 B1583760 N-[Bis(4-methoxyphenyl)methylene]benzylamine CAS No. 524-96-9

N-[Bis(4-methoxyphenyl)methylene]benzylamine

Cat. No.: B1583760
CAS No.: 524-96-9
M. Wt: 331.4 g/mol
InChI Key: IZZONQFQTGCWNC-UHFFFAOYSA-N
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Preparation Methods

N-[Bis(4-methoxyphenyl)methylene]benzylamine can be synthesized by heating p,p’-dimethoxybenzophenone, thionyl chloride, and benzylamine . The reaction conditions involve heating these reactants to facilitate the formation of the desired product. Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundational approach.

Chemical Reactions Analysis

N-[Bis(4-methoxyphenyl)methylene]benzylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[Bis(4-methoxyphenyl)methylene]benzylamine has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and analytical methods.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is utilized in industrial processes, particularly in the detection of sulfur.

Mechanism of Action

The mechanism of action of N-[Bis(4-methoxyphenyl)methylene]benzylamine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[Bis(4-methoxyphenyl)methylene]benzylamine can be compared with other similar compounds, such as:

    Benzylidene compounds: These compounds share structural similarities and may exhibit comparable chemical reactivity.

    Methoxyphenyl derivatives: Compounds with methoxyphenyl groups often have similar solubility and reactivity profiles.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

N-benzyl-1,1-bis(4-methoxyphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-24-20-12-8-18(9-13-20)22(19-10-14-21(25-2)15-11-19)23-16-17-6-4-3-5-7-17/h3-15H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZONQFQTGCWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NCC2=CC=CC=C2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50200417
Record name Benzylimidobis(p-methoxyphenyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524-96-9
Record name N-[Bis(4-methoxyphenyl)methylene]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzylimidobis(p-methoxyphenyl)methane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Schoenberg's reagent
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32182
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzylimidobis(p-methoxyphenyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl(4,4'-dimethoxybenzhydrylidene)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BENZYLIMIDOBIS(P-METHOXYPHENYL)METHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RA7WPY0RR
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main reaction observed when Schoenberg's reagent interacts with elemental sulfur?

A1: While the provided abstracts don't explicitly detail the reaction products, both papers investigate the interaction of Schoenberg's reagent (Benzylimidobis(p-methoxyphenyl)methane) with elemental sulfur. The title of the second paper, "Further Studies of Schoenberg's Reagent and Sulfur" [], suggests this research builds upon previous work, indicating an ongoing interest in this specific chemical reaction and its potential applications.

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